molecular formula C13H16N2OS B2516143 N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide CAS No. 892850-62-3

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2516143
CAS No.: 892850-62-3
M. Wt: 248.34
InChI Key: WGJPIYDJNOTSSV-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

Mechanism of Action

Future Directions

The future directions in the study of benzothiazole derivatives like “N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide” could involve the development of more efficient synthesis methods, the exploration of their biological activities, and the investigation of their potential applications in medicine . The development of green chemistry methods for the synthesis of benzothiazole compounds is also a promising area of research .

Biochemical Analysis

Biochemical Properties

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide has been reported to display antibacterial activity by inhibiting several enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . The nature of these interactions involves the compound binding to these enzymes and proteins, thereby inhibiting their function .

Cellular Effects

The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. For instance, it has been found to have selective cytotoxicity against tumorigenic cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit ubiquitin ligase, an enzyme involved in protein degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true that the observed effects can range from threshold effects at lower doses to potentially toxic or adverse effects at high doses .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical profile. While specific details are currently limited, it is plausible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound could potentially influence its activity or function. Factors such as targeting signals or post-translational modifications could direct it to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. This compound’s unique structure allows it to interact with different molecular targets compared to other benzothiazole derivatives, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-3-6-11(16)14-13-15-12-9(4-2)7-5-8-10(12)17-13/h5,7-8H,3-4,6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJPIYDJNOTSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(C=CC=C2S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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